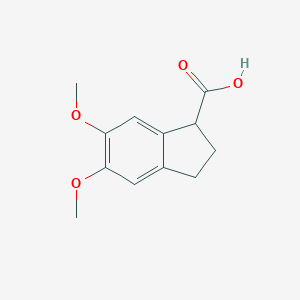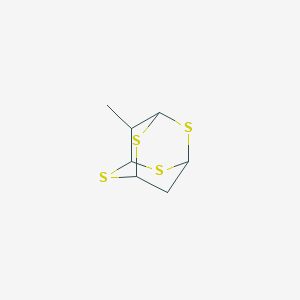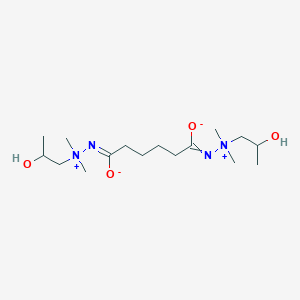
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide, also known as BDPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the hydrazine family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is not fully understood, but it is believed to interact with a variety of biological molecules and systems through a process known as electrostatic interaction. This process involves the attraction of positively and negatively charged molecules, which can lead to the formation of stable complexes. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids, and can influence their structure and function.
Efectos Bioquímicos Y Fisiológicos
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to have antimicrobial properties, which can help to protect against bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of biological molecules, which makes it a versatile tool for a range of research applications. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is highly pure and of high quality, which makes it a reliable and consistent reagent for laboratory experiments. However, one limitation of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is its relatively high cost, which can make it prohibitively expensive for some research applications.
Direcciones Futuras
There are a number of potential future directions for research on 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. One area of interest is the development of new drug molecules based on the structure of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which could be harnessed to develop new drugs for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide and to explore its potential applications in a range of research fields.
Métodos De Síntesis
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is typically synthesized through a multistep process that involves the reaction of hydrazine with a series of aldehydes and ketones. The resulting compound is then purified using a variety of techniques, including column chromatography and recrystallization. The synthesis of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is a complex process that requires significant expertise and specialized equipment, but the resulting compound is highly pure and of high quality.
Aplicaciones Científicas De Investigación
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and biophysics. This compound has been found to exhibit a range of interesting properties, including the ability to interact with a variety of biological molecules and systems. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been used in a variety of research applications, including the study of protein-ligand interactions, the development of new drug molecules, and the investigation of cellular signaling pathways.
Propiedades
Número CAS |
18167-12-9 |
|---|---|
Nombre del producto |
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide |
Fórmula molecular |
C16H34N4O4 |
Peso molecular |
346.47 g/mol |
Nombre IUPAC |
(6Z)-N,N'-bis[2-hydroxypropyl(dimethyl)azaniumyl]hexanediimidate |
InChI |
InChI=1S/C16H34N4O4/c1-13(21)11-19(3,4)17-15(23)9-7-8-10-16(24)18-20(5,6)12-14(2)22/h13-14,21-22H,7-12H2,1-6H3 |
Clave InChI |
BQGTYIWAGDTLPC-UHFFFAOYSA-N |
SMILES isomérico |
CC(C[N+](C)(C)N=C(CCCC/C(=N/[N+](C)(C)CC(C)O)/[O-])[O-])O |
SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
SMILES canónico |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
Otros números CAS |
18167-12-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




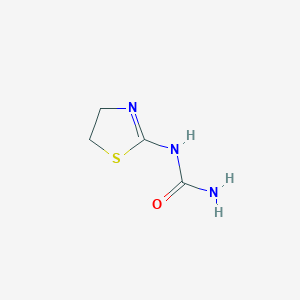
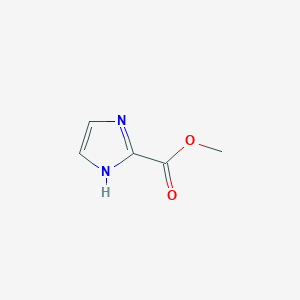

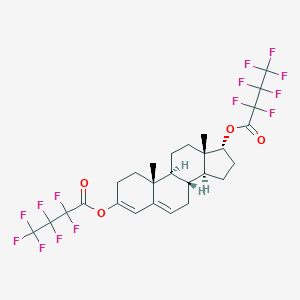
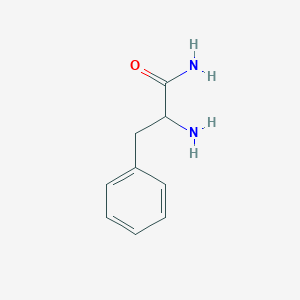
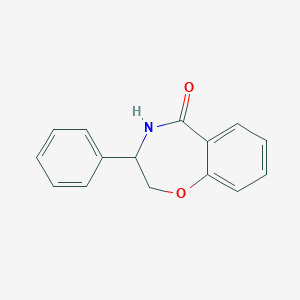
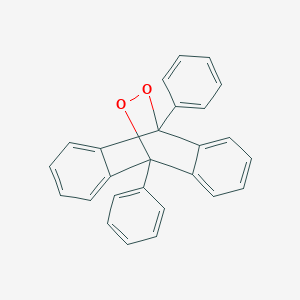
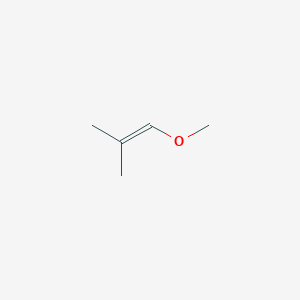
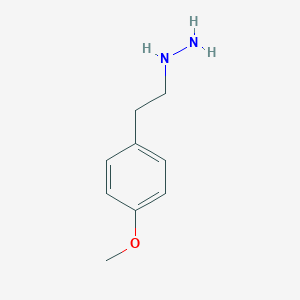
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
